Dibenzoylfuroxan
Overview
Description
Dibenzoylfuroxan is an organic compound with the molecular formula C16H10N2O4 and a molecular weight of 294.26 g/mol It is a derivative of furoxan, characterized by the presence of two benzoyl groups attached to the furoxan ring
Mechanism of Action
Target of Action
The primary target of Dibenzoylfuroxan is GPX4 . GPX4 is a key enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water .
Mode of Action
This compound acts as a masked nitrile oxide . It inhibits GPX4 covalently, meaning it forms a stable, non-dissociable bond with the enzyme . This interaction results in the inhibition of GPX4’s protective function against oxidative damage .
Biochemical Pathways
oxidative stress and lipid peroxidation . By inhibiting GPX4, this compound could potentially disrupt the normal functioning of these pathways, leading to increased oxidative stress and lipid damage within the cell .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of GPX4. By inhibiting this enzyme, this compound could potentially increase oxidative stress and lipid peroxidation within the cell . This could lead to various downstream effects, including cell damage or death.
Biochemical Analysis
Biochemical Properties
Dibenzoylfuroxan plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with hydroxylamine, leading to the formation of various reaction products . The nature of these interactions involves the formation of covalent bonds, which can alter the activity of the enzymes and proteins involved. This compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and the production of specific metabolites . Additionally, it has been observed to impact cell function by altering the expression of genes involved in critical cellular pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can act as an inhibitor or activator of enzymes, depending on the specific context of its application . This compound’s ability to form covalent bonds with target molecules allows it to exert its effects by modifying the structure and function of these molecules. This can lead to changes in gene expression and the activation or inhibition of specific biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods, but its effectiveness may decrease due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including adverse impacts on cellular function and overall health. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in research and therapeutic contexts.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . These interactions can affect metabolic flux and the levels of specific metabolites. The compound’s role in metabolic pathways highlights its potential as a tool for studying and manipulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can be influenced by its localization within the cell, affecting its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzoylfuroxan can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with sodium nitrite in the presence of a base, followed by cyclization to form the furoxan ring . The reaction conditions typically include:
Reagents: Benzoyl chloride, sodium nitrite, base (e.g., sodium hydroxide)
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Temperature: The reaction is usually carried out at low temperatures to control the rate of cyclization
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Dibenzoylfuroxan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex furoxan derivatives.
Reduction: Reduction reactions can lead to the formation of aminofuroxans.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzoyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order furoxans, while reduction can produce aminofuroxans.
Scientific Research Applications
Dibenzoylfuroxan has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other furoxan derivatives and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Benzofuran: A related compound with a benzene ring fused to a furan ring. It has different chemical properties and applications.
Dibenzofuran: Another similar compound with two benzene rings fused to a furan ring. It is used in the production of dyes and as a chemical intermediate.
Polychlorinated dibenzofurans: These are toxic environmental pollutants with different chemical and biological properties compared to dibenzoylfuroxan.
Uniqueness: this compound is unique due to its furoxan ring structure and the presence of two benzoyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-benzoyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-15(11-7-3-1-4-8-11)13-14(18(21)22-17-13)16(20)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRMTCOIIOWJRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CC=C3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280830 | |
Record name | Dibenzoylfuroxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50280830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-54-7 | |
Record name | Dibenzoylfuroxan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzoylfuroxan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzoylfuroxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50280830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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